molecular formula C15H22N2O2 B4503815 N-(tert-butyl)-3-(butyrylamino)benzamide

N-(tert-butyl)-3-(butyrylamino)benzamide

Cat. No.: B4503815
M. Wt: 262.35 g/mol
InChI Key: UKBFDEIWWSPKDO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(butyrylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the benzamide nitrogen and a butyrylamino substituent at the meta position of the aromatic ring. The butyrylamino moiety, a four-carbon acyl chain, may contribute to intermolecular interactions (e.g., hydrogen bonding) and modulate biological activity.

Properties

IUPAC Name

3-(butanoylamino)-N-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-7-13(18)16-12-9-6-8-11(10-12)14(19)17-15(2,3)4/h6,8-10H,5,7H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFDEIWWSPKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly versatile, with modifications to the aromatic ring or amide nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Properties/Activities Reference
N-(tert-butyl)-3-(butyrylamino)benzamide -NHCO(CH₂)₂CH₃ at C3; -NHC(CH₃)₃ ~278.34 (calculated) High lipophilicity; potential receptor binding
3-(Acetylamino)-N-(tert-butyl)benzamide -NHCOCH₃ at C3; -NHC(CH₃)₃ 234.29 Lower lipophilicity vs. butyryl analog
N-(tert-butyl)-2-(3-thienylpropynyl)benzamide -C≡C-thiophene at C2; -NHC(CH₃)₃ Not reported Photoactive; used in Sonogashira coupling
3-(Butyrylamino)-N-propylbenzamide -NHCO(CH₂)₂CH₃ at C3; -NHCH₂CH₂CH₃ ~250.31 (calculated) Reduced steric hindrance vs. tert-butyl
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide -C(CH₃)₃ at C4; -NH(aryl) Not reported Anticancer activity (IC₅₀ = 111 µg/mL)
Key Observations:
  • Lipophilicity : The tert-butyl group increases logP values compared to smaller alkyl chains (e.g., propyl) or polar substituents (e.g., methoxy) .
  • Steric Effects : Bulky tert-butyl groups may hinder binding to flat active sites but enhance selectivity for sterically tolerant targets .
  • Biological Activity : Analog 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide demonstrates anticancer activity, suggesting tert-butyl benzamides may interact with cellular targets like sigma receptors or kinases .

Comparison with Heterocyclic Benzamide Derivatives

Benzamides fused with heterocycles (e.g., oxadiazoles, thiadiazoles) exhibit distinct pharmacological profiles:

Table 2: Heterocyclic Benzamide Analogs
Compound Name Heterocycle/Modification Melting Point (°C) Key Activities Reference
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide Thiadiazole ring fused to benzamide Not reported Potential anticancer/therapeutic agent
3-(5-(((5,7-Dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(4-(tert-butyl)phenyl)benzamide Quinoline-linked oxadiazole 253–255 High thermal stability; antimicrobial
N-(tert-butyl)-N-((perfluorobenzoyl)oxy)-4-phenylbutanamide Perfluorobenzoyloxy group 32–33 (solid) Photoactive; catalytic applications
Key Observations:
  • Thermal Stability : Derivatives with rigid heterocycles (e.g., oxadiazole in compound 13e) exhibit higher melting points (>250°C), likely due to enhanced crystallinity and π-π stacking .
  • Biological Targets: Quinoline-oxadiazole hybrids show antimicrobial activity, while thiadiazole derivatives are explored for anticancer applications .

Pharmacokinetic and Pharmacodynamic Considerations

  • Sigma Receptor Binding : Radioiodinated benzamides like [¹²⁵I]PIMBA demonstrate high affinity for sigma receptors (Kd = 5.80 nM), suggesting tert-butyl benzamides could similarly target prostate or neural cancers .
  • Metal Complexation: Iron(III) complexes of benzamides (e.g., 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide-Fe) enhance bioavailability and antitumor efficacy, a strategy applicable to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-3-(butyrylamino)benzamide
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N-(tert-butyl)-3-(butyrylamino)benzamide

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